Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Overview
Description
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H6BrF3O3 . It is used in the field of chemistry for various purposes.
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate consists of 6 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 3 oxygen atoms . The average mass of the molecule is 263.009 Da and the monoisotopic mass is 261.945221 Da .Physical And Chemical Properties Analysis
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate has a density of 1.7±0.1 g/cm3, a boiling point of 198.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.5±3.0 kJ/mol and the flash point is 74.1±25.9 °C . The compound has a molar refractivity of 39.8±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 158.1±3.0 cm3 .Scientific Research Applications
Pharmaceutical Intermediate
“Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate” is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical compounds. The unique properties of this compound make it valuable in the creation of a wide range of medicinal products.
Synthesis of Trifluoromethylpyridines
This compound plays a key role in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients. They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Agrochemical Applications
The major use of trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Mechanism of Action
Target of Action
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with a molecular formula of C6H6BrF3O3 Similar compounds, such as ethyl 4,4-difluoro-3-oxobutanoate, have been used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived gaba-t antagonists .
Mode of Action
It’s known that the compound contains an active methylene group, which can form a stable carbon anion . This property could potentially allow it to participate in various chemical reactions.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of pharmaceuticals that affect potassium channels and gaba-t antagonists , suggesting that it may have an impact on related biochemical pathways.
Pharmacokinetics
Its molecular weight of263.01 and its solubility in organic solvents could potentially influence its bioavailability.
Result of Action
It’s known that the compound can participate in various chemical reactions due to its active methylene group .
Action Environment
The action of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
properties
IUPAC Name |
ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZICBXLSNOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382037 | |
Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
CAS RN |
4544-43-8 | |
Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate react with thiourea to form trifluoromethylthiazoles?
A1: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate reacts with thiourea under mild conditions to yield both the desired thiazole-5-carboxylate (ethyl 2-(4-hydroxy-5-(trifluoromethyl)thiazol-2-yl)acetate) and the intermediate 4-hydroxythiazoline []. This suggests a reaction mechanism where the thiourea initially attacks the electrophilic carbonyl carbon of the ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, followed by cyclization and dehydration steps to form the final thiazole ring. The formation of both products indicates that the reaction conditions can influence the equilibrium between the thiazole and its 4-hydroxythiazoline precursor.
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